molecular formula C16H13N3O3S2 B11660160 2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide CAS No. 303105-74-0

2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B11660160
CAS No.: 303105-74-0
M. Wt: 359.4 g/mol
InChI Key: MSFPBEJRMJTOBA-CAOOACKPSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thioether Formation: The benzothiazole ring is then reacted with a halogenated acetic acid derivative to form the thioether linkage.

    Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dihydroxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction steps but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The thioether linkage can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential therapeutic agent for treating infections, cancer, and oxidative stress-related diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide would depend on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic processes.

    Anticancer Activity: It might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Lacks the dihydroxybenzylidene moiety.

    N’-(3,4-Dihydroxybenzylidene)acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-Benzothiazol-2-ylthio)-N’-(4-hydroxybenzylidene)acetohydrazide: Similar structure but with a different substitution pattern on the benzylidene moiety.

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of both the benzothiazole ring and the dihydroxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

303105-74-0

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13N3O3S2/c20-12-6-5-10(7-13(12)21)8-17-19-15(22)9-23-16-18-11-3-1-2-4-14(11)24-16/h1-8,20-21H,9H2,(H,19,22)/b17-8+

InChI Key

MSFPBEJRMJTOBA-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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